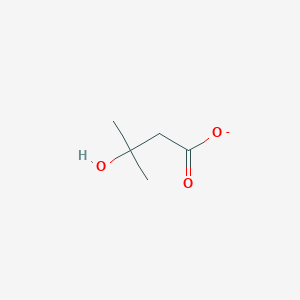

3-Hydroxy-3-methylbutanoate

Description

Properties

IUPAC Name |

3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biochemical Research Applications

3-Hydroxy-3-methylbutanoate is primarily recognized for its role in metabolic pathways and as a biochemical marker. Its applications include:

- Indicator of Biotin Deficiency : 3-HMB serves as a biochemical marker for assessing biotin deficiency in clinical settings. This is crucial for understanding metabolic disorders related to vitamin deficiencies .

- Protein Synthesis and Muscle Mass : Research indicates that 3-HMB can enhance protein synthesis, leading to increased muscle mass and reduced muscle breakdown. This property is particularly beneficial in sports nutrition and rehabilitation settings .

Biotechnology and Renewable Energy

The potential of 3-HMB in biotechnological applications is noteworthy:

- Isobutene Production : A study demonstrated that genetically modified strains of Saccharomyces cerevisiae can convert 3-HMB into isobutene, a valuable chemical for the production of fuels and plastics. This bioconversion process highlights the compound's utility in renewable energy production .

- Enzymatic Production Methods : Innovative methods for producing 3-HMB enzymatically from acetone have been developed, showcasing its potential for sustainable production processes. These methods utilize specific enzymes to catalyze reactions efficiently, thereby reducing the environmental impact associated with traditional chemical synthesis .

Nutritional Supplements

3-HMB is widely used in dietary supplements aimed at enhancing athletic performance and recovery:

- Calcium 3-Hydroxy-3-methylbutyrate : A derivative of 3-HMB, calcium 3-hydroxy-3-methylbutyrate monohydrate has been approved as a novel food ingredient. It is used in meal replacements and dietary formulations due to its benefits in muscle preservation during weight loss .

- Safety Evaluations : Studies evaluating the acute toxicity of calcium 3-HMB indicate that it is safe for consumption, with no significant adverse effects reported at recommended dosages .

Table: Summary of Key Research Findings on this compound

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-Hydroxybutanoate (3-HB)

- Structure: Linear hydroxy acid with a hydroxyl group on the third carbon of butanoate.

- Key Differences : Lacks the methyl branch at C3, altering metabolic pathways and solubility.

- Applications: Precursor for biodegradable plastics (polyhydroxyalkanoates) and ketone body synthesis .

Ethyl 3-Hydroxybutanoate

- Structure: Ethyl ester of 3-hydroxybutanoic acid.

- Key Differences : Esterification enhances volatility, making it a key aroma compound in fruits like blueberries .

- Physical Properties : Boiling point ~180°C; molecular weight 132.16 g/mol .

3-Hydroxyisovaleric Acid (3-HIVA)

- Structure: Isomer of 3-hydroxy-3-methylbutanoate with hydroxyl and methyl groups on adjacent carbons.

- Key Differences : Altered branching affects enzymatic recognition and metabolic flux.

- Clinical Relevance : Biomarker for mitochondrial disorders due to impaired leucine catabolism .

Calcium β-Hydroxy-β-Methylbutyrate (HMB-Ca)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₅H₈O₃⁻ | 116.11 | 6259-70-3 | N/A | Highly soluble |

| Ethyl this compound | C₇H₁₄O₃ | 146.18 | 18267-36-2 | ~195 | Slightly soluble |

| 3-Hydroxybutanoate | C₄H₆O₃⁻ | 102.09 | 300-85-6 | N/A | Moderately soluble |

| HMB-Ca | C₁₀H₁₈CaO₆ | 292.34 | 135236-72-5 | Decomposes | Soluble in polar solvents |

Metabolic Pathways and Yields

- This compound: Produced via leucine catabolism through α-ketoisocaproate intermediate. In silico metabolic models indicate low yields (~0.05 mmol/gDW·h) under glucose/xylose fermentation, likely due to competing pathways .

- 3-Hydroxybutanoate: Synthesized via β-oxidation of fatty acids or microbial fermentation (e.g., E. coli). Higher yields (~12 mmol/gDW·h) due to direct glycolytic precursors .

Stability and Degradation

- Ethyl this compound: Gas-phase pyrolysis follows first-order kinetics (activation energy = 45 kcal/mol), decomposing to CO₂ and ketones at >200°C .

- HMB-Ca :

- Stable in aqueous solutions (pH 6–8); degrades in acidic conditions to release free acid .

Preparation Methods

Traditional Haloform Reaction

The classical method for HMB production involves the haloform reaction, where diacetone alcohol (DAA) reacts with hypochlorite or hypobromite under acidic conditions. This process, detailed in early patents, generates HMB through oxidation followed by acidification to pH ≤3.5. However, this approach faces criticism due to the use of mutagenic reagents like chloroform and bromoform, classified as potential human carcinogens. Additionally, the reaction produces 2,3-dihydroxy-3-methylbutanoic acid as a byproduct, necessitating complex purification steps such as calcium salt precipitation. Despite high yields (~70–80%), safety concerns and environmental hazards have driven the development of alternative methods.

Modern Solvent-Free Processes

A patent by WO2012140276A2 revolutionized HMB synthesis by eliminating hazardous reagents. This method involves lactonization of ketene and acetone to form 4,4-dimethyloxetan-2-one, followed by hydrolysis under basic conditions. Key advantages include:

-

Temperature Efficiency : Reactions occur near room temperature (-30°C to 5°C), reducing energy consumption.

-

Solvent Flexibility : Acetone or heptanes serve as solvents, enabling easy recovery and reuse.

-

Byproduct Mitigation : Basic conditions prevent degradation of intermediates into isobutene and CO₂.

This continuous process achieves 95% purity with a throughput of 500 kg/h, making it industrially scalable.

Hypochlorous Acid Oxidation

KR20200004892A and EP3656755A1 describe optimized oxidation using hypochlorous acid (HClO) at elevated temperatures (40–200°C). The method includes a post-treatment step to reduce impurities:

-

Hypochlorite Addition : Stabilizes the reaction mixture and minimizes byproducts.

-

Thermal Treatment : Heating at 40–200°C for ≥30 minutes degrades residual 2,3-dihydroxy-3-methylbutanoic acid.

-

Calcium Salt Precipitation : Removes impurities via selective crystallization.

This approach achieves 85–90% yield with <2% impurities, though it retains reliance on hypochlorite.

Biosynthesis Approaches

Enzymatic Conversion from Leucine

HMB is a natural metabolite of leucine catabolism. Recent advances exploit enzymes like l-amino acid deaminase (l-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) to convert leucine into HMB. A study utilizing Escherichia coli expressing engineered 4-HPPD mutants achieved an 80% conversion rate with a productivity of 0.257 g/L·h. Key advantages include:

Microbial Production Using Engineered Strains

Saccharomyces cerevisiae mevalonate diphosphate decarboxylase (ScMDD) has been engineered to produce isobutene from HMB, demonstrating reversibility under specific conditions. Directed evolution of ScMDD yielded variants (I145F, R74H) with 38-fold higher activity, enabling HMB synthesis rates of 5,888 pmol/h/g cells. This pathway links leucine metabolism to renewable chemical production, though industrial application requires further yield optimization.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Hydroxy-3-methylbutanoate and its derivatives?

- Synthesis : Ethyl this compound is typically synthesized via esterification of 3-hydroxy-3-methylbutanoic acid with ethanol under acid catalysis. Stereoisomers, such as (2S,3S)- and (2R,3R)-enantiomers, require chiral starting materials (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) and are resolved using techniques like enzymatic resolution or chromatography .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H-NMR at 400 MHz in CDCl) is critical for structural confirmation, with peaks corresponding to hydroxyl (δ 3.9–3.96 ppm) and methyl groups (δ 1.21–1.27 ppm). Mass spectrometry and chromatographic methods (HPLC) validate purity and enantiomeric excess .

Q. What thermodynamic and physical properties are essential for experimental design involving this compound?

- Key properties include:

- Thermodynamic Data : Standard enthalpy of formation () = -582.3 kJ/mol (NIST Webbook), Gibbs free energy () = -451.2 kJ/mol (Joback method) .

- Physical Properties : Boiling point (tb) = 206°C, melting point (tf) = -15°C, and critical pressure (pc) = 3.2 MPa (McGowan method) .

- Solubility : Log water solubility = -1.2, indicating moderate hydrophilicity. Use polar solvents (e.g., ethanol, DMSO) for dissolution in aqueous systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in pyrolysis kinetics between this compound and structurally analogous compounds?

- Mechanistic Insights : Pyrolysis of β-hydroxy esters (e.g., Ethyl this compound) proceeds via a six-membered cyclic transition state, similar to β-hydroxy ketones. However, slower rates (e.g., sec at 206°C vs. sec for 4-hydroxy-4-methyl-2-pentanone) arise from the reduced stability of enol intermediates in esters compared to ketones. Computational modeling (DFT) and kinetic isotope effects (KIE) can validate transition-state geometries .

- Experimental Design : Compare activation energies () using thermogravimetric analysis (TGA) under inert atmospheres. Control solvent polarity (e.g., xylene vs. acetone) to assess solvent effects on enolization .

Q. What methodological strategies are effective for separating and analyzing enantiomers of this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC or supercritical fluid chromatography (SFC). Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation efficiency .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations. For example, (2S,3S)-enantiomers exhibit distinct optical rotations ( = +15.6°) compared to (2R,3R)-forms .

Q. How do structural modifications (e.g., ester groups, stereochemistry) influence the biological activity or metabolic pathways of this compound derivatives?

- Metabolic Studies : Isotopic labeling (e.g., C at the hydroxyl group) tracks incorporation into ketone bodies or fatty acid synthesis pathways in vitro. LC-MS/MS quantifies metabolites like acetoacetate .

- Structure-Activity Relationships (SAR) : Methyl or ethyl ester derivatives alter membrane permeability and enzymatic hydrolysis rates. For example, tert-butyl esters exhibit prolonged plasma half-lives due to steric hindrance .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., enthalpy, solubility) for this compound?

- Data Validation : Cross-reference datasets from NIST Webbook, Joback, and Crippen methods. Discrepancies in (e.g., -582.3 kJ/mol vs. -575.1 kJ/mol) may arise from measurement techniques (calorimetry vs. computational prediction). Standardize experimental conditions (e.g., 25°C, 1 atm) for reproducibility .

- Error Mitigation : Use high-purity reagents (>99%) and controlled humidity to minimize water absorption, which skews solubility and viscosity measurements .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying trace impurities in this compound samples?

- Chromatography : GC-MS with a DB-5MS column detects volatile byproducts (e.g., unreacted ethanol). For non-volatile impurities, UPLC-QTOF provides high-resolution mass data .

- Spectroscopy : FT-IR identifies carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) functional groups. Compare with reference spectra from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.